4-Bromo-5-chloro-2-iodoaniline
Overview
Description
4-Bromo-5-chloro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrClIN. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring, along with an amino group. It is a solid at room temperature and is used in various chemical synthesis processes due to its unique reactivity.
Mechanism of Action
Biochemical Pathways
Anilines and their derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-iodoaniline . These factors could include temperature, pH, and the presence of other chemicals in the environment. For example, certain conditions may enhance or inhibit the compound’s reactivity, potentially affecting its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-iodoaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the sequential halogenation of aniline derivatives. For instance:
Nitration and Reduction: Aniline can be nitrated to form nitroaniline, which is then reduced to form the corresponding amine.
Halogenation: The amine undergoes halogenation reactions to introduce bromine, chlorine, and iodine atoms at specific positions on the benzene ring. This can be achieved using reagents like bromine, chlorine gas, and iodine monochloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors where the sequential addition of halogens is carefully controlled.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form more complex amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as bromine or iodine monochloride.
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Major Products:
Substituted Anilines: Depending on the substituents introduced.
Biaryl Compounds: Through coupling reactions.
Scientific Research Applications
4-Bromo-5-chloro-2-iodoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Bromo-2-iodoaniline
- 5-Chloro-2-iodoaniline
- 2-Chloro-4-iodoaniline
Comparison: 4-Bromo-5-chloro-2-iodoaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications due to its specific electronic and steric properties.
Properties
IUPAC Name |
4-bromo-5-chloro-2-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEOLVOXRNOYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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